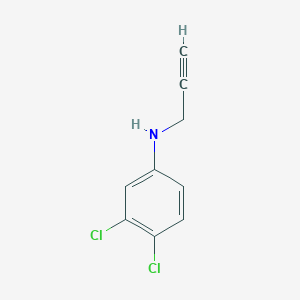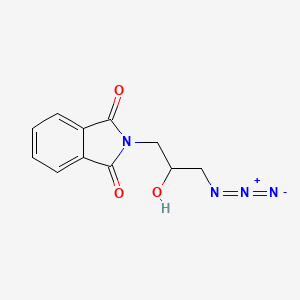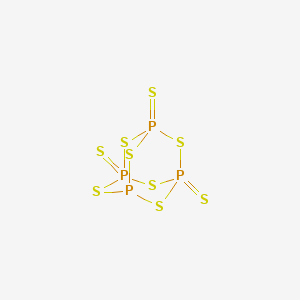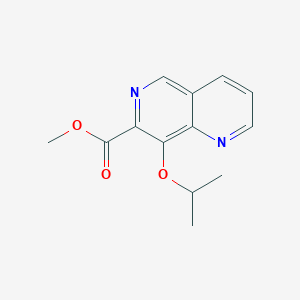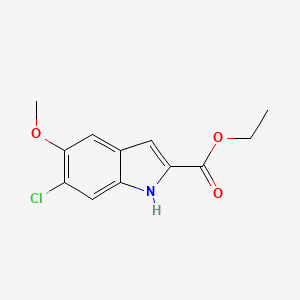![molecular formula C30H24BrF2N3O2 B8598562 (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester](/img/structure/B8598562.png)
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a spiroheptane core, a fluorene moiety, and an imidazole ring. The presence of bromine and fluorine atoms further enhances its chemical properties, making it a valuable subject for research and industrial applications.
Preparation Methods
The synthesis of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the fluorene derivative, followed by the introduction of the imidazole ring and the spiroheptane core. The final step involves the esterification of the carboxylic acid group with benzyl alcohol.
Fluorene Derivative Preparation: The synthesis starts with the bromination and fluorination of fluorene to obtain 7-bromo-9,9-difluoro-9H-fluorene.
Imidazole Ring Formation: The next step involves the formation of the imidazole ring through a cyclization reaction with appropriate precursors.
Spiroheptane Core Introduction: The spiroheptane core is introduced via a spirocyclization reaction, which is a key step in the synthesis.
Esterification: The final step is the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Chemical Reactions Analysis
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester undergoes various chemical reactions, including:
Scientific Research Applications
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound’s fluorene moiety allows it to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the imidazole ring can bind to metal ions, inhibiting the activity of metalloenzymes and affecting various biochemical pathways.
Comparison with Similar Compounds
(6S)-6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylic acid phenylmethyl ester can be compared with other similar compounds, such as:
1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-2-chloroethanone: This compound shares the fluorene moiety but differs in the presence of a chloroethanone group instead of the imidazole and spiroheptane structures.
(7-Bromo-9,9-dimethyl-9H-fluoren-2-yl)boronic Acid: This compound also contains the fluorene moiety but has a boronic acid group, making it useful in different chemical reactions.
The uniqueness of this compound lies in its combination of the spiroheptane core, imidazole ring, and fluorene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H24BrF2N3O2 |
|---|---|
Molecular Weight |
576.4 g/mol |
IUPAC Name |
benzyl 6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C30H24BrF2N3O2/c31-20-7-9-22-21-8-6-19(12-23(21)30(32,33)24(22)13-20)25-15-34-27(35-25)26-14-29(10-11-29)17-36(26)28(37)38-16-18-4-2-1-3-5-18/h1-9,12-13,15,26H,10-11,14,16-17H2,(H,34,35) |
InChI Key |
HTUJXNNBCXWTGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3=CC=CC=C3)C4=NC=C(N4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




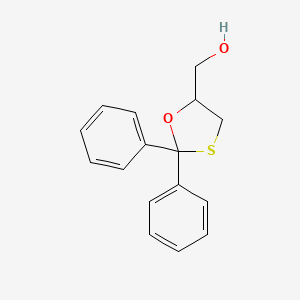
![tert-Butyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbamate](/img/structure/B8598503.png)
![S-{4-[(Methanesulfonyl)oxy]phenyl} ethanethioate](/img/structure/B8598509.png)
